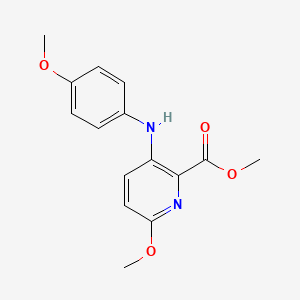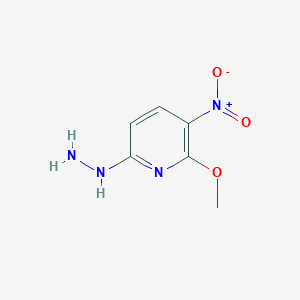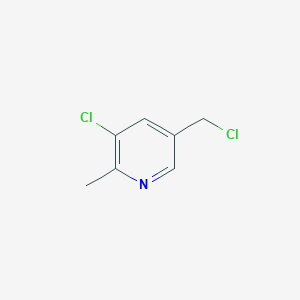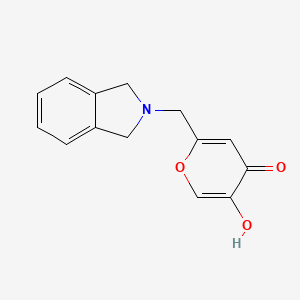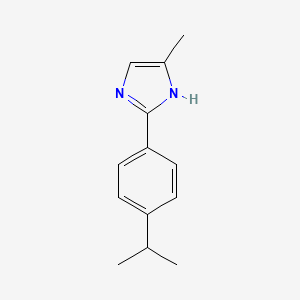![molecular formula C16H27N3O7 B13676942 (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate](/img/structure/B13676942.png)
(Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Boc-2,6-diazaspiro[34]octan-8-one O-methyl Oxime Succinate is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate typically involves multiple steps. One common approach is the annulation strategy, which involves the formation of the spirocyclic core through cyclization reactions. The starting materials are usually readily available, and the reactions are carried out under conventional conditions with minimal chromatographic purifications .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biology, this compound can be used as a probe to study biological processes. Its ability to interact with specific biomolecules makes it valuable for investigating enzyme mechanisms, protein-ligand interactions, and cellular pathways.
Medicine
In medicine, (Z)-2-Boc-2,6-diazaspiro[3Its unique structure and reactivity profile make it a promising lead compound for the development of new therapeutics targeting various diseases .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart desirable characteristics such as stability, rigidity, and specific reactivity, making it useful in the design of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through various pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate include other spirocyclic compounds such as 2-azaspiro[3.4]octane and 2-tert-butoxycarbonyl-6-benzyl-8-(methylcarbamoyl)-2,6-diazaspiro[3.4]octane .
Uniqueness
What sets this compound apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement allows for distinct reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H27N3O7 |
|---|---|
Peso molecular |
373.40 g/mol |
Nombre IUPAC |
butanedioic acid;tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H21N3O3.C4H6O4/c1-11(2,3)18-10(16)15-7-12(8-15)6-13-5-9(12)14-17-4;5-3(6)1-2-4(7)8/h13H,5-8H2,1-4H3;1-2H2,(H,5,6)(H,7,8) |
Clave InChI |
UFPFBPFKBQDHQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2=NOC.C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


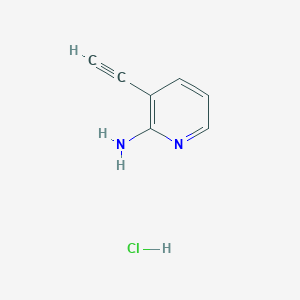
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)
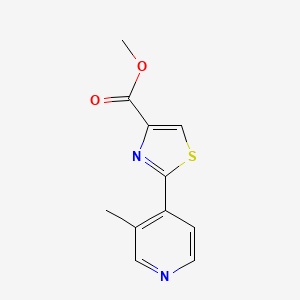
![8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13676884.png)
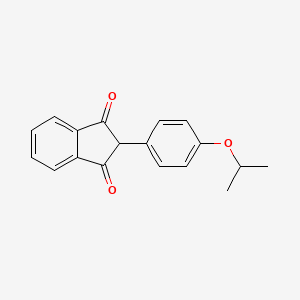

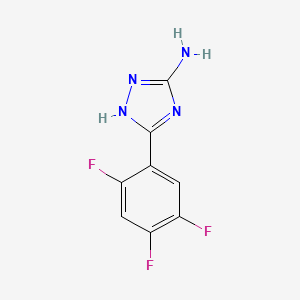
![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
